3-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
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Overview
Description
3-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium: is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves multiple steps. One common method includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[2,1-b][1,3]thiazine core.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, typically using a brominating agent such as N-bromosuccinimide (NBS).
Addition of the Hydroxyphenyl and Methoxyphenyl Groups: These groups are added through further substitution reactions, often involving the use of appropriate phenolic and methoxy reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the bromophenyl group, converting it to a phenyl group.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, particularly at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an anticancer agent, particularly in the inhibition of specific cancer cell lines .
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and liquid crystals. Its unique chemical properties make it suitable for various applications, including electronics and photonics.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets. For example, in its anticancer activity, the compound has been shown to inhibit the expression of the Bcl-2 protein, leading to apoptosis in cancer cells . The compound may also interact with other cellular pathways, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-bromophenyl)-2-hydroxy-2-(4-methoxyphenyl)-1H,2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-4-ium bromide
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 1-(4’-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on
Uniqueness
The uniqueness of 3-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium lies in its specific combination of functional groups and its imidazo[2,1-b][1,3]thiazine core
Properties
Molecular Formula |
C19H20BrN2O2S+ |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-(4-methoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C19H20BrN2O2S/c1-24-17-9-7-16(8-10-17)21-13-19(23,14-3-5-15(20)6-4-14)22-11-2-12-25-18(21)22/h3-10,23H,2,11-13H2,1H3/q+1 |
InChI Key |
RPHBRNMVYRRLOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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